N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide
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Overview
Description
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process. One common method starts with the preparation of 5-methyl-4-phenyl-1H-1,2,3-triazole, which is then coupled with 4-aminobenzamide. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .
Scientific Research Applications
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Biological Studies: It has been studied for its antimicrobial properties, including antibacterial and antifungal activities.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-ylbenzamide: This compound also exhibits anticancer activity and shares structural similarities with N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. Its ability to inhibit specific molecular targets makes it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
89778-91-6 |
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Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-(5-methyl-4-phenyltriazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-21(17-8-4-2-5-9-17)24-25-26(16)20-14-12-19(13-15-20)23-22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) |
InChI Key |
IHVGAENOBAFAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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